7-Bromo-4-fluoroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

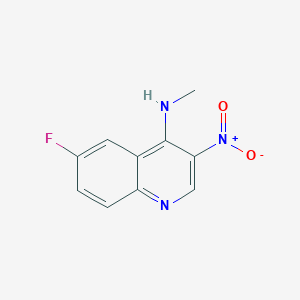

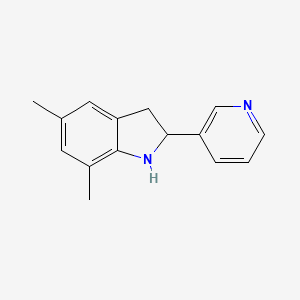

7-Bromo-4-fluoroquinolina es un compuesto orgánico aromático heterocíclico con la fórmula molecular C9H5BrFN. Es un derivado de la quinolina, donde los átomos de hidrógeno en las posiciones 7 y 4 son reemplazados por átomos de bromo y flúor, respectivamente.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-Bromo-4-fluoroquinolina generalmente implica reacciones de halogenación. Un método común es la bromación de 4-fluoroquinolina utilizando bromo o un agente bromante en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente inerte como diclorometano o cloroformo, y la temperatura se mantiene a un nivel bajo para evitar reacciones secundarias.

Métodos de Producción Industrial: En un entorno industrial, la producción de 7-Bromo-4-fluoroquinolina se puede ampliar optimizando las condiciones de reacción y utilizando reactores de flujo continuo. Esto permite un mejor control de los parámetros de reacción y mejora el rendimiento y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: 7-Bromo-4-fluoroquinolina experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones de Sustitución: Los átomos de bromo y flúor pueden ser sustituidos por otros grupos funcionales utilizando reactivos nucleófilos o electrófilos.

Reacciones de Oxidación y Reducción: El anillo de quinolina puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.

Reacciones de Acoplamiento Cruzado: El compuesto puede participar en reacciones de acoplamiento cruzado, como reacciones de Suzuki o Heck, para formar moléculas más complejas.

Reactivos y Condiciones Comunes:

Sustitución Nucleófila: Reactivos como metóxido de sodio o terc-butóxido de potasio en solventes apróticos polares.

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila puede producir varias quinolinas sustituidas, mientras que las reacciones de acoplamiento cruzado pueden producir compuestos biarílicos.

Aplicaciones Científicas De Investigación

7-Bromo-4-fluoroquinolina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como precursor en la preparación de varios derivados de quinolina.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.

Industria: Se utiliza en el desarrollo de materiales con propiedades específicas, como diodos emisores de luz orgánica (OLED) y cristales líquidos.

Mecanismo De Acción

El mecanismo de acción de 7-Bromo-4-fluoroquinolina está principalmente relacionado con su interacción con objetivos biológicos. En el caso de su actividad antimicrobiana, se cree que el compuesto inhibe la función de enzimas bacterianas como la ADN girasa y la topoisomerasa IV, lo que lleva a la interrupción de la replicación del ADN y la muerte celular . Las vías moleculares exactas y los objetivos involucrados en sus otras actividades biológicas aún se están investigando.

Compuestos Similares:

- 4-Bromo-7,8-difluoroquinolina

- 4-Bromo-5,8-difluoroquinolina

- 5-Bromo-8-fluoroquinolina

Comparación: En comparación con estos compuestos similares, 7-Bromo-4-fluoroquinolina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Por ejemplo, la presencia de átomos de bromo y flúor en posiciones específicas en el anillo de quinolina puede influir en su reactividad e interacción con objetivos biológicos, lo que la convierte en un compuesto valioso para diversas aplicaciones .

Comparación Con Compuestos Similares

- 4-Bromo-7,8-difluoroquinoline

- 4-Bromo-5,8-difluoroquinoline

- 5-Bromo-8-fluoroquinoline

Comparison: Compared to these similar compounds, 7-Bromo-4-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both bromine and fluorine atoms at specific positions on the quinoline ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Propiedades

Fórmula molecular |

C9H5BrFN |

|---|---|

Peso molecular |

226.04 g/mol |

Nombre IUPAC |

7-bromo-4-fluoroquinoline |

InChI |

InChI=1S/C9H5BrFN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |

Clave InChI |

UYRGWTKQSMOJAZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CN=C2C=C1Br)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)

![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)